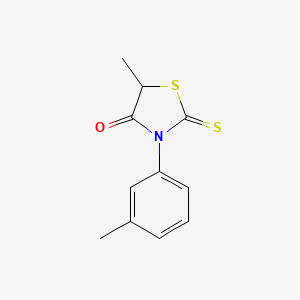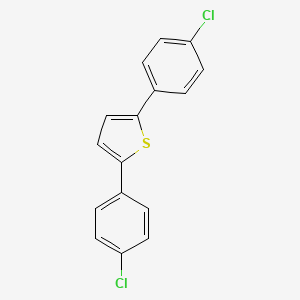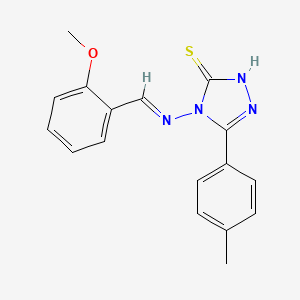
4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives
準備方法
The synthesis of 4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methoxybenzaldehyde with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
科学的研究の応用
Medicinal Chemistry: It has shown promising activity as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It has been explored for its potential use in the development of new materials with unique properties, such as conducting polymers or coordination complexes.
作用機序
The mechanism of action of 4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In antimicrobial and antifungal applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by interfering with key signaling pathways .
類似化合物との比較
Similar compounds to 4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 4-((2-Hydroxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Ethoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Chlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties. The presence of the methoxy group in this compound may enhance its solubility and bioavailability compared to its analogs .
特性
分子式 |
C17H16N4OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
4-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4OS/c1-12-7-9-13(10-8-12)16-19-20-17(23)21(16)18-11-14-5-3-4-6-15(14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+ |
InChIキー |
GZISAVIYTQVALT-WOJGMQOQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OC |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)
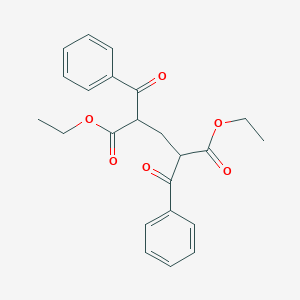
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)
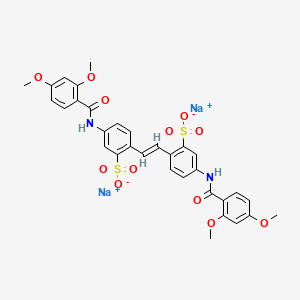
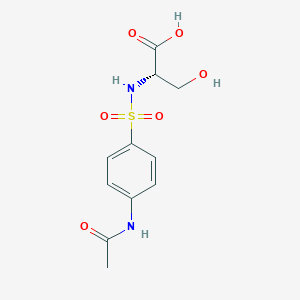

![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)
